3-Methyl-1H-1,2,4-triazole-5-sulfonamide
Description
Significance of 1,2,4-Triazole-Sulfonamide Hybrid Architectures in Contemporary Chemical Research
The strategic combination of the 1,2,4-triazole (B32235) ring and the sulfonamide group into a single molecular framework has been a fruitful area of investigation in modern medicinal chemistry. These hybrid architectures are pursued with the rationale that they may exhibit synergistic or novel biological activities, potentially overcoming challenges such as drug resistance and toxicity associated with single-pharmacophore agents.
1,2,4-Triazole Moiety: The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of clinically used drugs. nih.gov Its prevalence is due to its metabolic stability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. nih.gov This scaffold is a key component in numerous antifungal, antiviral, and anticancer agents. nih.govnih.gov
Sulfonamide Moiety: The sulfonamide group is another cornerstone of medicinal chemistry, most famously associated with the first generation of antibacterial sulfa drugs. ontosight.ai Its ability to act as a hydrogen bond donor and acceptor, and to mimic the transition state of certain enzymatic reactions, has led to its incorporation into a diverse range of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory drugs. ontosight.ai
The fusion of these two moieties has led to the development of compounds with a broad spectrum of biological activities. Research has shown that 1,2,4-triazole-sulfonamide hybrids possess significant potential as:
Antimicrobial Agents: These hybrids have demonstrated potent activity against various bacterial and fungal strains. nih.govmdpi.com The triazole component can target fungal enzymes like lanosterol (B1674476) 14α-demethylase, while the sulfonamide can inhibit bacterial folate synthesis, offering a dual mechanism of action. ontosight.aimerckmillipore.com
Antitrypanosomal Agents: Certain 3-nitro-1H-1,2,4-triazole-based sulfonamides have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Anticancer Agents: The ability of sulfonamides to inhibit carbonic anhydrase, an enzyme overexpressed in many tumors, combined with the cytotoxic potential of some triazole derivatives, makes these hybrids promising candidates for cancer therapy.
The significance of these hybrid architectures lies in their modular nature, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Overview of the 3-Methyl-1H-1,2,4-triazole-5-sulfonamide Core as a Synthetic Target
The specific structure of this compound makes it an intriguing, albeit challenging, synthetic target. The core challenge lies in the regioselective introduction of the sulfonamide group at the C5 position of the 3-methyl-1,2,4-triazole ring.
The synthesis of substituted 1,2,4-triazoles can be approached through various classical methods, such as the Pellizzari and Einhorn-Brunner reactions, which involve the cyclization of acyl hydrazides or the condensation of hydrazines with diacylamines, respectively. researchgate.net More contemporary methods often employ metal-catalyzed reactions to achieve higher yields and functional group tolerance. frontiersin.org
For the specific synthesis of a 5-sulfonamide derivative, a plausible strategy would involve the initial construction of a 3-methyl-1H-1,2,4-triazole-5-thiol or a related precursor. The thiol group can then be oxidized to a sulfonyl chloride, which can subsequently be reacted with ammonia (B1221849) or an amine to form the desired sulfonamide. This multi-step process requires careful control of reaction conditions to ensure the desired regioselectivity and to avoid unwanted side reactions.
The interest in this core as a synthetic target stems from its potential as a building block for more complex molecules. The sulfonamide nitrogen can be further functionalized, and the remaining N-H on the triazole ring offers another site for modification, allowing for the creation of a library of derivatives for biological screening.
Historical Context and Evolution of Triazole and Sulfonamide Chemistry
The development of the chemistry surrounding this compound is built upon the rich histories of its two core components.
Sulfonamide Chemistry: The story of sulfonamides began with the discovery of prontosil (B91393) in the 1930s, which was found to be metabolized in the body to sulfanilamide (B372717), the active antibacterial agent. This discovery ushered in the era of chemotherapy and saved countless lives. The initial research focused on modifying the sulfanilamide structure to improve its efficacy and reduce its side effects, leading to the development of a vast array of sulfa drugs. Over time, the applications of sulfonamides expanded beyond antibacterials to a wide range of therapeutic areas.
Triazole Chemistry: The synthesis of triazoles dates back to the late 19th century. However, it was the discovery of the antifungal properties of azole compounds in the mid-20th century that spurred intensive research into this class of heterocycles. The development of fluconazole (B54011) and itraconazole (B105839) in the 1980s represented a major breakthrough in the treatment of systemic fungal infections. The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has more recently revolutionized the synthesis of 1,2,3-triazoles, and has also inspired new synthetic approaches for other triazole isomers. frontiersin.org
The convergence of these two fields of research represents a natural progression in medicinal chemistry, where the principles of molecular hybridization are employed to create novel chemical entities with enhanced therapeutic potential. The study of compounds like this compound is a testament to the enduring legacy and continued evolution of both triazole and sulfonamide chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c1-2-5-3(7-6-2)10(4,8)9/h1H3,(H2,4,8,9)(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPHTCYAPDVEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methyl 1h 1,2,4 Triazole 5 Sulfonamide and Its Analogues
Multi-Step Synthetic Sequences for the Construction of the 1,2,4-Triazole-5-sulfonamide Moiety
A common and effective strategy for the synthesis of 3-Methyl-1H-1,2,4-triazole-5-sulfonamide involves a multi-step approach. This begins with the formation of the core 1,2,4-triazole (B32235) ring, followed by the addition of the sulfonamide group.
Reactions Involving Aminoguanidine (B1677879) Bicarbonate and Carboxylic Acid Precursors for Triazole Ring Formation
The formation of the 3-methyl-1H-1,2,4-triazole-5-amine precursor is a key initial step. A widely used method involves the condensation reaction between aminoguanidine bicarbonate and a suitable carboxylic acid, in this case, acetic acid, to introduce the methyl group at the 3-position. ufv.brufv.br
The reaction proceeds by heating an equimolar mixture of aminoguanidine bicarbonate and acetic acid. ufv.br Toluene is often used as a solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the reaction towards the formation of the triazole ring. ufv.br The reaction mixture is typically heated under reflux for an extended period, after which the product, 3-methyl-1H-1,2,4-triazole-5-amine, precipitates and can be isolated by filtration. ufv.br The use of an excess of acetic acid can lead to the formation of the acetate (B1210297) salt of the product. ufv.brufv.br
Microwave-assisted synthesis has also been explored as a more efficient and greener alternative for the direct condensation of carboxylic acids with aminoguanidine bicarbonate. mdpi.com This method often leads to higher yields in significantly shorter reaction times. The choice of the carboxylic acid precursor allows for the synthesis of various 3-substituted-1H-1,2,4-triazol-5-amine analogues.
Table 1: Synthesis of 3-Methyl-1H-1,2,4-triazole-5-amine
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
| Aminoguanidine bicarbonate, Acetic acid | Toluene, Reflux, 22 h | 3-Methyl-1H-1,2,4-triazole-5-amine | 85% | ufv.br |
| Aminoguanidine bicarbonate, Various carboxylic acids | Microwave irradiation | 5-Substituted 3-amino-1,2,4-triazoles | Good to excellent | mdpi.com |
Integration of Sulfonyl Chloride Derivatives via Nucleophilic Substitution Reactions
Once the 3-methyl-1H-1,2,4-triazol-5-amine precursor is obtained, the sulfonamide moiety is introduced through a nucleophilic substitution reaction with a sulfonyl chloride derivative. The amino group on the triazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. ijisrt.com
This reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride gas that is formed as a byproduct. nih.gov The choice of the sulfonyl chloride allows for the introduction of a wide variety of substituents on the sulfonamide group, enabling the synthesis of a library of this compound analogues. For instance, the reaction of substituted phenyl-1H-1,2,4-triazole-3,5-diamines with various arylsulfonyl chlorides has been shown to produce 1-sulfonyl-3-amino-1H-1,2,4-triazoles. nih.govnih.gov
The general reaction is as follows:
3-Methyl-1H-1,2,4-triazol-5-amine + R-SO₂Cl → this compound (where R can be an alkyl or aryl group)
The reaction conditions, including the solvent and temperature, can be optimized to achieve high yields of the desired sulfonamide product.
Catalytic Approaches in Triazole Ring Formation and Sulfonamide Linkage
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound.
Copper-Catalyzed Cycloaddition Reactions in 1,2,4-Triazole Synthesis
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of 1,2,4-triazole derivatives. While the aminoguanidine-based synthesis is common, copper-catalyzed methods provide alternative routes to the triazole core, often from different starting materials such as nitriles and amines. researchgate.net For example, an efficient copper-mediated three-component reaction of one molecule of an amine and two molecules of nitriles can afford fully substituted 1,2,4-triazoles. researchgate.net
Copper catalysts, such as copper(II) acetate (Cu(OAc)₂), can facilitate the one-pot synthesis of substituted 1,2,4-triazoles from nitriles and hydroxylamine. pnrjournal.com Furthermore, copper-catalyzed protocols have been developed for the synthesis of 4-sulfonyl-1,2,3-triazoles through a three-component reaction of aromatic ketones, sodium sulfinates, and azides, showcasing the utility of copper in forming the sulfonamide-triazole linkage, albeit in a different regioisomeric triazole. nih.govresearchgate.net The development of air-stable copper-based reagents has also simplified the synthesis of trifluoromethyl-substituted triazoles. organic-chemistry.orgacs.org
Table 2: Examples of Copper-Catalyzed Triazole Synthesis
| Catalyst | Starting Materials | Product | Key Features | Reference |
| Cu(OAc)₂ | Nitriles, Hydroxylamine | Substituted 1,2,4-triazoles | One-pot synthesis | pnrjournal.com |
| Copper(II) | Amines, Nitriles | Fully substituted 1,2,4-triazoles | Three-component reaction | researchgate.net |
| CuBr₂ | N-tosylhydrazides, Perfluoroalkyl acetoacetates | 5-Carboxyl-4-perfluoroalkyl-triazoles | High functional group tolerance | organic-chemistry.orgacs.org |
Metal-Free and Organocatalytic Strategies for Sulfonamide-Triazole Conjugation
In recent years, there has been a growing interest in developing metal-free and organocatalytic methods to avoid the potential toxicity and cost associated with metal catalysts. While specific organocatalytic methods for the direct sulfonylation of 3-methyl-1H-1,2,4-triazol-5-amine are not yet widely reported, related metal-free approaches for the synthesis of sulfonamide-containing heterocycles are emerging.
For instance, a metal-free, three-component synthesis of 1,2,3-triazoline-4-sulfonamides has been developed using in situ generated diazomethane (B1218177) sulfonamides and imines. acs.org These triazolines can then be oxidized to the corresponding aromatic 1,2,3-triazoles. acs.org Additionally, a metal-free construction of primary sulfonamides has been achieved through a direct three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt. rsc.org
Organocatalysis has been applied to the atroposelective arylation of 5-aminoisoxazoles, demonstrating the potential of chiral phosphoric acid catalysts in creating stereogenic centers in heterocyclic compounds. researchgate.net While not a direct sulfonamide conjugation, this highlights the potential for developing novel organocatalytic methods for the functionalization of amino-substituted azoles. The development of organocatalytic methods for the direct and enantioselective sulfonylation of amino-triazoles remains an active area of research.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. In the context of this compound synthesis, several green approaches can be implemented.
Microwave-assisted synthesis has been shown to be a highly effective green method for the synthesis of 1,2,4-triazole derivatives. pnrjournal.compensoft.netrsc.orgrsc.orgrjptonline.org This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. For example, the synthesis of 1,2,4-triazole-3-thiol derivatives from carboxylic acids and thiocarbohydrazide (B147625) has been successfully achieved using microwave irradiation. pensoft.net Similarly, the sulfonylation of amines to form sulfonamides can be performed under microwave-assisted, solvent-free, and catalyst-free conditions. rsc.org
Table 3: Application of Green Chemistry Principles in Triazole Synthesis
| Green Chemistry Principle | Application in Triazole/Sulfonamide Synthesis | Advantages | Reference(s) |
| Microwave Irradiation | Synthesis of 1,2,4-triazole derivatives; Sulfonylation of amines | Reduced reaction times, improved yields, solvent-free conditions | pensoft.netrsc.orgrsc.orgrjptonline.orgrsc.org |
| Alternative Solvents | Use of water or biodegradable solvents like Cyrene™ | Reduced toxicity and environmental impact | nih.govunimi.it |
| One-Pot Reactions | Multi-component synthesis of triazoles | Increased efficiency, reduced waste | nih.gov |
Microwave-Assisted Reaction Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. scielo.org.zarjptonline.org The synthesis of 1,2,4-triazole derivatives has been shown to benefit significantly from this technology. nih.gov
The general approach to synthesizing 3,5-disubstituted-1,2,4-triazoles often involves the cyclization of a suitable open-chain precursor. For the synthesis of this compound, a plausible microwave-assisted route would involve the reaction of a substituted amidine or thioamide with a hydrazine (B178648) derivative. For instance, the fusion of a carboxylic acid with thiocarbohydrazide under microwave irradiation is a known method for forming the 1,2,4-triazole-3-thiol ring system, which can then be further functionalized. pensoft.net
In a typical microwave-assisted synthesis of a 1,2,4-triazole derivative, the reactants are mixed in a suitable solvent, often a polar one that efficiently absorbs microwave energy, and subjected to irradiation in a dedicated microwave reactor. ias.ac.in The temperature and pressure are carefully monitored to ensure controlled and safe reaction conditions. The significant advantages of this method include a drastic reduction in reaction time from hours to mere minutes and often results in higher yields compared to conventional heating methods. scielo.org.zanih.gov
Below is a representative data table illustrating the comparison between conventional and microwave-assisted synthesis for a generic 3,5-disubstituted-1,2,4-triazole synthesis, highlighting the typical improvements observed.
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional Heating | 100 | 12 hours | 65 |
| 2 | Microwave Irradiation | 140 | 15 minutes | 88 |
This table presents illustrative data for the synthesis of a generic 3,5-disubstituted-1,2,4-triazole to demonstrate the typical advantages of microwave-assisted synthesis.
Ultrasound-Assisted Synthetic Routes
Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. asianpubs.orgmdpi.com
The sonochemical synthesis of 1,2,4-triazole derivatives can be carried out by irradiating a mixture of the appropriate starting materials, such as α-nitrophenyl hydrazones and methylene (B1212753) amines, in a suitable solvent. asianpubs.org The use of ultrasound can lead to significantly shorter reaction times and improved yields compared to silent (non-sonochemical) reactions. This method is also considered a green chemistry approach due to its energy efficiency and often milder reaction conditions. mdpi.com
For the synthesis of this compound analogues, an ultrasound-assisted approach could involve the cyclization of a sulfonamide-containing precursor. The high-energy environment created by acoustic cavitation can facilitate the bond formations necessary for the creation of the triazole ring.
The following interactive data table provides a hypothetical comparison of reaction parameters for the synthesis of a 1,2,4-triazole derivative with and without ultrasound assistance, based on typical findings in the literature.
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Stirring (Silent) | 60 | 24 hours | 58 |
| 2 | Ultrasound Irradiation | 60 | 2 hours | 82 |
This table provides representative data for the synthesis of a generic 1,2,4-triazole derivative to illustrate the typical enhancements seen with ultrasound-assisted methods.
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound Derivatives
The synthesis of unsymmetrically substituted 1,2,4-triazoles, such as this compound, presents challenges in controlling selectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the synthesis of the target compound and its derivatives, chemoselectivity would be crucial if the starting materials contain other reactive functional groups. The choice of reaction conditions and reagents plays a vital role in ensuring that the desired transformation occurs without affecting other parts of the molecule.
Regioselectivity is a critical aspect of the synthesis of 3,5-disubstituted-1,2,4-triazoles. The formation of the triazole ring from unsymmetrical precursors can potentially lead to two different regioisomers. For example, the reaction of an amidine with a hydrazine can result in the formation of either the 1,3,5- or the 1,2,4-trisubstituted triazole. organic-chemistry.org The regiochemical outcome is often influenced by the nature of the substituents, the reaction mechanism, and the reaction conditions. Achieving high regioselectivity is essential for obtaining the desired this compound isomer. Plausible mechanisms for the formation of 5-trifluoromethyl 1,2,4-triazoles suggest that the nitrile imine generated in situ from hydrazonyl chloride undergoes a regioselective [3 + 2] cycloaddition with a nitrile source. mdpi.com
Stereoselectivity becomes relevant when chiral centers are present in the starting materials or are formed during the reaction. For the synthesis of this compound itself, which is achiral, stereoselectivity is not a concern. However, in the synthesis of its chiral derivatives, controlling the stereochemistry would be of utmost importance. This could be achieved by using chiral starting materials, chiral catalysts, or by separating stereoisomers after the reaction.
Solid State Structural Analysis Via X Ray Crystallography of 3 Methyl 1h 1,2,4 Triazole 5 Sulfonamide Derivatives
Determination of Crystal System and Space Group
The initial step in single-crystal X-ray diffraction analysis is the determination of the unit cell parameters, which define the crystal system and space group. These parameters describe the symmetry of the crystal lattice. Derivatives of 1,2,4-triazole (B32235) and sulfonamides have been observed to crystallize in various systems, with the monoclinic and triclinic systems being particularly common due to the relatively low symmetry of the molecules.
For instance, a related compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, has been shown to crystallize in both the triclinic system with a P-1 space group and the monoclinic system with a P2₁ space group, depending on the specific derivative mdpi.com. Another analogue, 1H-1,2,4-triazole-3,5-diamine monohydrate, crystallizes in the monoclinic P2₁/c space group nih.gov. The specific crystal system and space group for a given 3-Methyl-1H-1,2,4-triazole-5-sulfonamide derivative will depend on its unique substitution pattern and the resulting molecular packing arrangement adopted to maximize stabilizing intermolecular forces.
Table 1: Representative Crystal System Data for Triazole Analogues
| Compound | Crystal System | Space Group | Reference |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative 1 | Triclinic | P-1 | mdpi.com |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative 2 | Monoclinic | P2₁ | mdpi.com |
| 1H-1,2,4-Triazole-3,5-diamine monohydrate | Monoclinic | P2₁/c | nih.gov |
| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Triclinic | P-1 | nih.gov |
This table presents data from related structures to illustrate common crystal systems and space groups.
Analysis of Molecular Conformation and Geometry in the Crystalline State
X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, defining the molecular conformation in the solid state. For derivatives of this compound, the geometry of both the triazole ring and the sulfonamide group is of key interest.
In a closely related structure, 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide, the bond lengths within the 1,2,4-triazole ring are consistent with its aromatic character, with carbon-nitrogen bond lengths ranging from 1.308 to 1.356 Å and nitrogen-nitrogen bonds spanning 1.316 to 1.340 Å smolecule.com. The sulfonamide group typically adopts a distorted tetrahedral geometry around the sulfur atom biointerfaceresearch.com. The S-O double bonds are characteristically short, with lengths reported between 1.414-1.427 Å smolecule.com.
The conformation of the molecule is largely determined by the torsion angles between the triazole ring and the sulfonamide group. These conformations can be influenced by steric hindrance from substituents and by the formation of intra- and intermolecular hydrogen bonds. Different conformations can be observed in different polymorphs of the same compound nih.gov.
Table 2: Typical Bond Lengths in 1,2,4-Triazole Sulfonamide Derivatives
| Bond Type | Typical Length (Å) | Reference |
| S=O | 1.414 - 1.427 | smolecule.com |
| S-N | ~1.6 | biointerfaceresearch.com |
| C-N (Triazole) | 1.308 - 1.356 | smolecule.com |
| N-N (Triazole) | 1.316 - 1.340 | smolecule.com |
Data is based on the analysis of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide and related structures.
Elucidation of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly
The supramolecular assembly of molecules in the crystal lattice is directed by a variety of intermolecular interactions, with hydrogen bonding being particularly dominant in sulfonamide-containing compounds nih.govnih.gov. The this compound scaffold contains multiple hydrogen bond donors (the N-H protons of the triazole and sulfonamide groups) and acceptors (the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonamide group) mjcce.org.mknih.gov.
Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts to Crystal Packing
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice nih.govuomphysics.net. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions involved in specific close contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds mdpi.com.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For triazole and sulfonamide derivatives, the most significant contributions to the crystal packing typically arise from H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts. For example, in a substituted 1,2,4-triazolo derivative, H···H contacts accounted for 39.6% of the surface, H···C for 22.0%, and N···H for 12.8% mdpi.com. These quantitative insights are critical for understanding the forces that govern crystal packing and for correlating structure with physical properties.
Table 3: Example Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Triazole Derivative
| Contact Type | Contribution (%) | Reference |
| H···H | 39.6 | mdpi.com |
| H···C | 22.0 | mdpi.com |
| N···H | 12.8 | mdpi.com |
| Br···H | 13.2 | mdpi.com |
| Other | 12.4 | mdpi.com |
Data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and serves as a representative example.
Polymorphism and Crystallographic Variations of this compound Analogues
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides researchgate.net. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The tendency of sulfonamides to exhibit polymorphism is often attributed to the conformational flexibility of the molecule and the variety of strong hydrogen-bonding patterns that can be formed nih.govresearchgate.net.
The different arrangements of molecules can lead to variations in the crystal system, space group, and unit cell dimensions. For example, sulfathiazole is known to exist in at least four different polymorphic forms, which can be challenging to characterize as they often crystallize together researchgate.net. Similarly, sulfamethoxydiazine shows a large variation in hydrogen-bond patterns between its polymorphs nih.gov. The study of polymorphism in this compound analogues is therefore essential, as an unexpected polymorphic transformation during manufacturing or storage could significantly impact the final drug product's performance.
Advanced Computational and Theoretical Chemistry Studies of 3 Methyl 1h 1,2,4 Triazole 5 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) serves as a fundamental method for investigating the electronic structure and optimizing the molecular geometry of chemical compounds. researchgate.net This approach would be used to determine the most stable conformation of 3-Methyl-1H-1,2,4-triazole-5-sulfonamide, calculating key structural parameters such as bond lengths and angles.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy gap between these orbitals (ΔE) helps in predicting the molecule's reactivity; a smaller gap generally implies higher reactivity. nih.gov From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to further characterize the molecule's behavior in chemical reactions.
Table 1: Illustrative Global Reactivity Descriptors (Data Not Available)
| Parameter | Formula | Value (a.u.) |
|---|---|---|
| HOMO Energy (EHOMO) | - | Data Not Available |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. tandfonline.com It helps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. Typically, regions of negative potential (often colored red) indicate sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization
Natural Bond Orbital (NBO) analysis provides detailed insight into the charge distribution, hybridization of atoms, and the nature of intra- and intermolecular interactions. researchgate.net This analysis examines donor-acceptor interactions, which are quantified by second-order perturbation energy (E(2)), indicating the stabilization energy associated with charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital.
Table 2: Illustrative NBO Analysis - Donor-Acceptor Interactions (Data Not Available)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Theoretical Prediction and Validation of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Computational NMR Chemical Shift Calculation and Correlation with Experimental Data
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are often performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ufv.br The calculated shifts provide a theoretical spectrum that can be correlated with experimentally obtained data to aid in the structural elucidation of the compound.
Table 3: Illustrative Comparison of Experimental and Theoretical NMR Chemical Shifts (δ, ppm) (Data Not Available)
| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |
|---|---|---|
| ¹H NMR | ||
| Data Not Available | Data Not Available | Data Not Available |
| ¹³C NMR |
Theoretical Vibrational Frequency Analysis and Comparison with IR Spectra
Theoretical vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. nih.gov The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be compared with an experimental IR spectrum. This comparison helps in the assignment of absorption bands to specific functional groups within the molecule, thereby confirming its structural features.
Table 4: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) (Data Not Available)
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Conformational Landscape Exploration and Tautomeric Equilibria Studies
The structural and electronic properties of this compound are profoundly influenced by its conformational flexibility and the potential for prototropic tautomerism. Computational chemistry provides powerful tools to investigate these phenomena, offering insights into the molecule's behavior at an atomic level.
Tautomeric Equilibria: The 1,2,4-triazole (B32235) ring is known to exhibit annular prototropic tautomerism, where the proton on a ring nitrogen atom can migrate to other nitrogen atoms. researchgate.netnih.gov For this compound, three principal tautomers are theoretically possible, depending on the position of the mobile N-H proton. These are typically referred to as the 1H, 2H, and 4H tautomers.
Theoretical modeling, particularly using Density Functional Theory (DFT), is a standard method to calculate the relative energies and stabilities of these tautomeric forms in both the gas phase and in solution. researchgate.netzsmu.edu.ua For many 1,2,4-triazole derivatives, the 1H tautomer is often found to be the most stable form. nih.govijsr.net The relative stability is influenced by factors such as substituent effects, intramolecular interactions, and solvation. researchgate.netzsmu.edu.ua NMR spectroscopy is a key experimental technique used to analyze tautomeric equilibria in solution, although rapid interconversion between tautomers can sometimes lead to averaged signals. nih.gov
The equilibrium between these forms is critical as each tautomer possesses a distinct electronic distribution, dipole moment, and hydrogen bonding capability, which in turn affects its chemical reactivity and biological interactions. researchgate.net
Table 1: Possible Tautomers of 3-Methyl-1,2,4-triazole-5-sulfonamide This table illustrates the theoretically possible tautomeric forms. The relative stability would need to be determined by specific quantum chemical calculations.
| Tautomer Name | Position of N-H Proton | Structural Representation (Simplified) |
|---|---|---|
| 1H-Tautomer | N1 | CH3-C=N-N(H)-C=N-SO2NH2 |
| 2H-Tautomer | N2 | CH3-C=N(H)-N=C-N-SO2NH2 |
| 4H-Tautomer | N4 | CH3-C=N-N=C-N(H)-SO2NH2 |
Quantum Chemical Descriptors and Their Correlation with Molecular Reactivity
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are used to determine a range of molecular electronic properties known as chemical reactivity descriptors. researchgate.net These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and are invaluable for predicting the reactivity and stability of a molecule. zsmu.edu.ua
Key Quantum Chemical Descriptors:
Hardness (η): A measure of the molecule's resistance to a change in its electron distribution or charge transfer. It is calculated as half the difference between the LUMO and HOMO energies (η ≈ (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov
Softness (S): The reciprocal of hardness (S = 1/η). It quantifies the molecule's ability to accept electrons. A higher softness value implies greater polarizability and higher chemical reactivity. nih.gov
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(E_HOMO + E_LUMO) / 2). researchgate.net
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η). A high electrophilicity index indicates that the molecule is a good electron acceptor. researchgate.net
These descriptors provide a quantitative framework for understanding the chemical behavior of this compound. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. By correlating these calculated parameters with experimental findings, a deeper understanding of the structure-reactivity relationship can be achieved. nih.gov
Table 2: Illustrative Quantum Chemical Descriptors for a 1,2,4-Triazole Derivative Note: The following values are representative examples based on DFT calculations for similar 1,2,4-triazole structures and are for illustrative purposes only. researchgate.netnih.gov Specific calculations for this compound would be required for precise values.
| Descriptor | Symbol | Typical Value Range (eV) | Implication for Reactivity |
|---|---|---|---|
| HOMO Energy | E_HOMO | -7.0 to -9.5 | Higher value indicates better electron-donating ability. |
| LUMO Energy | E_LUMO | -0.5 to -2.5 | Lower value indicates better electron-accepting ability. |
| Energy Gap | ΔE | 5.0 to 8.0 | Larger gap suggests higher stability and lower reactivity. |
| Hardness | η | 2.5 to 4.0 | Higher value indicates greater resistance to charge transfer. |
| Softness | S | 0.125 to 0.20 | Higher value indicates higher reactivity. |
| Electronegativity | χ | 3.5 to 6.0 | Measures the ability to attract electrons. |
| Electrophilicity Index | ω | 1.5 to 4.5 | Higher value indicates a stronger electrophile. |
Chemical Reactivity and Reaction Mechanisms of the 3 Methyl 1h 1,2,4 Triazole 5 Sulfonamide Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring and Sulfonamide Group
The 1,2,4-triazole (B32235) ring is characterized as a π-deficient heterocyclic system due to the presence of three electronegative nitrogen atoms. This electronic nature dictates its reactivity towards electrophiles and nucleophiles.
Triazole Ring Reactivity:
Electrophilic Substitution: Due to the low electron density on the carbon atoms of the ring, electrophilic substitution on carbon is difficult. Instead, electrophilic attack occurs readily on the nitrogen atoms, which possess lone pairs of electrons. chemicalbook.comnih.gov The unsubstituted nitrogen of the 1H-1,2,4-triazole ring can be targeted by various electrophiles. Protonation, for instance, typically occurs at the N4 position. chemicalbook.com
Alkylation: N-alkylation is a common electrophilic substitution reaction for 1,2,4-triazoles. The reaction of the triazole with an alkylating agent can lead to a mixture of regioisomers (N1, N2, or N4 substituted products), and the outcome is often dependent on the reaction conditions such as the base, solvent, and the nature of the electrophile. chemicalbook.com For instance, N-silylation of a related 1,2,4-triazole ester followed by reaction with alkylating agents has been shown to be a highly regioselective method for producing N1-substituted products. mdpi.com
Nucleophilic Substitution: The π-deficient carbon atoms (C3 and C5) are susceptible to nucleophilic attack, particularly if a good leaving group is present at these positions. chemicalbook.comnih.gov While the sulfonamide group itself is not a typical leaving group, its precursor, a halo or nitro group, could be displaced by a nucleophile during synthesis.
Sulfonamide Group Reactivity: The sulfonamide group (-SO₂NH₂) also influences the scaffold's reactivity.
The nitrogen atom of the primary sulfonamide is weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, it can undergo reactions such as alkylation or acylation under specific conditions. Derivatization often proceeds by converting the sulfonamide into a more reactive intermediate. researchgate.net
For analytical purposes, the primary amino group of certain sulfonamides can react with reagents like p-dimethylaminobenzaldehyde (DMBA) in a reaction that allows for spectrophotometric detection. oup.com
| Functional Group | Reaction Type | Reactivity and Regioselectivity | Typical Conditions |
|---|---|---|---|
| Triazole Ring | Electrophilic Substitution (e.g., Alkylation) | Occurs at ring nitrogen atoms (N1, N2, or N4). Regioselectivity is condition-dependent. chemicalbook.com | Alkyl halide, base (e.g., NaOEt, K₂CO₃), various solvents. chemicalbook.comuzhnu.edu.ua |
| Nucleophilic Substitution | Occurs at ring carbon atoms (C3, C5) if a suitable leaving group is present. The ring is π-deficient. chemicalbook.com | Strong nucleophile, mild conditions. nih.gov | |
| Sulfonamide Group | N-Alkylation / N-Acylation | Nitrogen is weakly nucleophilic. Can be alkylated or acylated. nih.govoup.com | Diazomethane (B1218177) for methylation; Acyl chlorides/anhydrides for acylation. oup.com |
| Cross-Coupling | Nickel-catalyzed C-N bond formation between the sulfonamide and aryl halides is possible. princeton.edu | Nickel catalyst, photosensitizer, light. princeton.edu |
Cyclization and Ring Transformation Reactions Involving the Triazole Moiety
The 1,2,4-triazole scaffold can be used as a building block for the synthesis of more complex fused heterocyclic systems.
Cyclization Reactions: 5-Amino-1,2,4-triazoles, which are structurally related to the target compound, are valuable precursors for synthesizing fused heterocycles like imidazo (B10784944) chemicalbook.comnih.govnih.govtriazoles and 1,2,4-triazolo[1,5-a]pyrimidines. researchgate.net These reactions typically involve the condensation of the exocyclic amino group and a ring nitrogen with a bifunctional electrophile. While the sulfonamide group is less reactive than an amino group, similar cyclization strategies could potentially be adapted, or the sulfonamide could be introduced after the formation of the fused ring system.
Ring Transformation Reactions: Although less common for the stable 1,2,4-triazole ring, ring transformations are a known phenomenon in heterocyclic chemistry. For example, 1,2,4-triazines can undergo ring contraction to form 1,2,4-triazoles upon treatment with potassium amide. acs.org Conversely, 1,2,4-triazoles can be synthesized from other heterocyclic precursors like oxazoles or 1,3,5-triazines, highlighting the interconvertibility of these ring systems under specific synthetic conditions. ijsr.net
Mechanistic Pathways of Functional Group Interconversions and Derivatization
Functionalization of the 3-Methyl-1H-1,2,4-triazole-5-sulfonamide scaffold can be achieved by targeting the N-H of the triazole ring or the sulfonamide group.
Derivatization of the Triazole Ring: The most prevalent derivatization is N-alkylation, which proceeds via an initial deprotonation of the acidic N-H proton by a base to form a triazolate anion. This anion then acts as a nucleophile, attacking an alkylating agent. The regioselectivity of this reaction is a critical consideration in synthetic design. mdpi.com
Derivatization of the Sulfonamide Group: The primary sulfonamide offers several routes for derivatization.
N-Alkylation: Methylation can be achieved using reagents like (trimethylsilyl)diazomethane. nih.gov
N-Arylation: Modern cross-coupling methods, such as photosensitized nickel catalysis, allow for the formation of a C-N bond between the sulfonamide nitrogen and aryl halides. princeton.edu
Conversion to Sulfonyl Chloride: A powerful strategy involves the activation of the primary sulfonamide and its conversion to a sulfonyl chloride. This intermediate is a highly versatile electrophile that can react with a wide range of nucleophiles to generate a diverse library of derivatives. researchgate.net
Stability and Degradation Pathways under Various Chemical Conditions
The stability of the this compound scaffold is a crucial aspect, particularly concerning its persistence and fate in various environments.
Thermal Stability: The 1,2,4-triazole ring is known for its high thermal stability. Theoretical studies show a high energy barrier for the thermal decomposition of the 1,2,4-triazole skeleton, making it more stable than its 1,2,3-triazole isomer. acs.org Experimental studies on various substituted 1,2,4-triazoles confirm that decomposition typically occurs at temperatures above 200°C. jocpr.comrsc.org
Hydrolytic Stability: The sulfonamide bond is generally resistant to hydrolysis under neutral environmental conditions. Studies on a range of sulfonamide-containing compounds show that they are hydrolytically stable with half-lives often exceeding one year at neutral pH. nih.gov Degradation via hydrolysis becomes more significant under strongly acidic or basic conditions. researchgate.net The mechanism of acid-catalyzed hydrolysis involves protonation of the sulfonamide, while base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide (B78521) on the sulfur atom. researchgate.net
Photodegradation: Like many nitrogen-containing heterocyclic compounds, triazoles can undergo degradation upon exposure to UV light. Studies on triazole-based fungicides show that photodegradation is a significant environmental degradation pathway. nih.govresearchgate.net The process can be accelerated by photocatalysts like TiO₂. nih.gov The degradation mechanism often involves the generation of hydroxyl radicals, which attack the molecule, leading to hydroxylation, dealkylation, and eventual cleavage of the triazole ring. nih.govresearchgate.net
| Condition | Stability | Degradation Pathway/Mechanism |
|---|---|---|
| Thermal | High stability, with decomposition temperatures typically >200°C. jocpr.com | Initial decomposition involves H-transfer or ring-opening, requiring high activation energy. acs.org |
| Hydrolytic (Neutral pH) | Generally stable, with long half-lives (>1 year). nih.gov | Minimal degradation. |
| Hydrolytic (Acidic/Basic) | Susceptible to degradation under strong acid or base conditions. researchgate.net | Nucleophilic attack on the sulfonyl sulfur, leading to S-N bond cleavage. researchgate.net |
| Photochemical (UV light) | Susceptible to degradation. | Pathways include hydroxylation and ring cleavage, often initiated by reactive oxygen species like hydroxyl radicals. nih.govresearchgate.net |
Role As a Chemical Scaffold and Building Block in Advanced Organic Synthesis
Design Principles for Novel Complex Molecular Architectures Incorporating the 1,2,4-Triazole-Sulfonamide Unit
The design of novel molecules incorporating the 1,2,4-triazole-sulfonamide unit is guided by several key principles derived from the inherent characteristics of this scaffold. These principles leverage the structural and electronic features of the moiety to build complex and functionally diverse compounds.
The 1,2,4-triazole (B32235) ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. This structure is exceptionally stable under a wide range of chemical conditions, including acidic and basic hydrolysis, as well as oxidative and reductive environments. This stability ensures that the core scaffold remains intact throughout multi-step synthetic sequences. Furthermore, the triazole ring is considered a bioisostere of amide, ester, and carboxylic acid groups, allowing it to mimic these functionalities while offering improved metabolic stability. nih.gov
A critical feature of the 1,2,4-triazole-sulfonamide unit is its capacity for hydrogen bonding. ontosight.ai The sulfonamide group (-SO₂NH₂) contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), while the nitrogen atoms of the triazole ring act as hydrogen bond acceptors. nih.gov This dense arrangement of hydrogen bonding sites allows the scaffold to engage in specific, multi-point interactions with biological targets like enzymes and receptors, a foundational principle in rational drug design. nih.gov
The planarity and rigidity of the 1,2,4-triazole ring provide a fixed orientation for appended substituents. This conformational constraint is crucial for reducing the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity. By strategically placing functional groups on the triazole ring or the sulfonamide nitrogen, chemists can precisely control the spatial arrangement of pharmacophoric elements, enabling the design of molecules that fit into specific binding pockets.
The sulfonamide portion of the scaffold offers a key vector for introducing molecular diversity. The sulfonamide nitrogen can be readily alkylated, arylated, or acylated, allowing for the attachment of a wide array of substituents. This functional handle is pivotal for modulating the physicochemical properties of the final molecule, such as lipophilicity, solubility, and electronic character. Studies on related sulfonamide-1,2,4-triazole derivatives have shown that modifying the substitution on the sulfonamide group significantly influences biological activity. nih.gov
Key Design Principles Summary
| Principle | Feature of 1,2,4-Triazole-Sulfonamide Unit | Application in Molecular Design |
|---|---|---|
| Metabolic Stability | Aromatic, stable triazole ring | Core scaffold remains intact during synthesis and in biological systems. |
| Hydrogen Bonding | Triazole nitrogens (acceptors), Sulfonamide N-H (donor) & O=S=O (acceptors) | Facilitates strong and specific interactions with biological targets. nih.govontosight.ai |
| Structural Rigidity | Planar triazole ring system | Provides a fixed orientation for substituents, enhancing binding affinity. nih.gov |
| Synthetic Tractability | Reactive sites on the sulfonamide nitrogen and triazole ring | Allows for the straightforward introduction of diverse chemical functionalities. |
Applications in Multi-Component Reaction (MCR) Schemes for Chemical Library Generation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are powerful tools for generating chemical libraries. sci-hub.se The 1,2,4-triazole scaffold is well-suited for inclusion in MCR schemes due to its robust nature and the presence of multiple reactive sites that can be pre-functionalized for subsequent reactions. While specific MCRs starting directly with 3-methyl-1H-1,2,4-triazole-5-sulfonamide are not extensively documented, the principles can be applied by using it as a key building block.
The general strategy involves designing an MCR where a derivative of the triazole-sulfonamide acts as one of the key inputs. For example, the amino group of a precursor to the triazole or a functionalized version of the final scaffold could participate in classic MCRs like the Ugi or Passerini reactions. This approach allows for the rapid assembly of complex molecules around the central triazole-sulfonamide core.
A hypothetical MCR scheme could involve pre-functionalizing the this compound with a component necessary for the MCR. For instance, converting the sulfonamide NH₂ to a primary amine on a linker would allow it to be used in an Ugi four-component reaction.
Illustrative Ugi Reaction Scheme for Library Generation
| Component 1 (Amine) | Component 2 (Aldehyde/Ketone) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold |
|---|
| Triazole-SO₂-NH-Linker-NH₂ | R¹-CHO | R²-COOH | R³-NC | Complex adduct with four points of diversity attached to the core triazole-sulfonamide. |
This approach enables the creation of a large library of distinct compounds from a pool of readily available starting materials in a time- and resource-efficient manner. The resulting library would possess significant molecular diversity, ideal for high-throughput screening campaigns. The use of MCRs aligns with the goals of combinatorial chemistry to quickly explore vast regions of chemical space. sci-hub.se Some synthetic strategies have successfully utilized MCRs to produce 1,2,4-triazole-based hybrids, demonstrating the feasibility of this approach. rsc.org
Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the this compound Core
Diversity-Oriented Synthesis (DOS) is a synthetic strategy that aims to produce a collection of structurally diverse small molecules, often with skeletal complexity, from a common starting material. nih.gov The goal is to populate chemical space with novel compounds that can be used to probe biological functions. The this compound core is an excellent starting point for DOS due to its multiple, chemically distinct functionalization points.
A DOS strategy would leverage the different reactivity of the N1, N2, and N4 positions of the triazole ring, as well as the sulfonamide nitrogen. By employing orthogonal protecting groups and sequential reactions, chemists can selectively functionalize each site, leading to a wide array of analogues.
Key Functionalization Sites for DOS:
Triazole Ring Nitrogens (N1, N2, N4): These positions can be selectively alkylated or arylated under different reaction conditions to introduce diverse substituents. This allows for the exploration of the space around the core heterocycle.
Sulfonamide Nitrogen (-SO₂NH₂): This group can be functionalized via reactions such as N-alkylation, N-arylation, or conversion to sulfonyl ureas or thioureas. This provides a major diversification point.
Methyl Group (-CH₃): While less reactive, the methyl group could potentially be functionalized through radical reactions or by conversion to other groups prior to building the triazole ring, representing a "build/couple/pair" strategy. nih.gov
A DOS pathway could begin with the selective N-alkylation of the triazole ring, followed by functionalization of the sulfonamide. Subsequent reactions, such as transition metal-catalyzed cross-coupling reactions on a pre-installed halide, could further increase complexity. This approach, combining scaffold decoration with the potential for skeletal modification, is a hallmark of modern DOS. sci-hub.se
Example DOS Strategy Outline
| Step | Reaction | Site of Functionalization | Diversity Introduced |
|---|---|---|---|
| 1 | Selective N-alkylation/arylation | Triazole Ring (e.g., N1) | R¹ group |
| 2 | Sulfonamide N-alkylation/arylation | Sulfonamide Nitrogen | R² group |
| 3 | Further N-alkylation under different conditions | Triazole Ring (e.g., N4) | R³ group |
| 4 | (If applicable) Cross-coupling on a pre-functionalized R group | Appended R group | R⁴ group |
By systematically varying the building blocks (R¹, R², R³, R⁴) used in each step, a single synthetic pathway based on the this compound core can yield a highly diverse library of complex molecules suitable for probing biological systems.
Molecular Interactions with Biological Macromolecules and Mechanistic Insights Non Clinical Focus
Computational Molecular Docking Studies with Specific Enzyme Active Sites
Molecular docking simulations are instrumental in predicting the binding conformation and affinity of a ligand within a target's active site. For 3-Methyl-1H-1,2,4-triazole-5-sulfonamide, its interactions are predicted based on the well-characterized roles of its sulfonamide and triazole moieties found in numerous related structures.
The primary mechanism by which sulfonamides inhibit carbonic anhydrases (CAs) involves the direct interaction of the sulfonamide group with the zinc ion in the enzyme's active site. nih.govtandfonline.com Docking studies on analogous sulfonamides consistently show the deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinating to the Zn²⁺ ion, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. nih.gov
For this compound, the binding orientation is expected to follow this canonical model. The sulfonamide moiety anchors the molecule to the catalytic zinc ion. ekb.eg Additionally, the oxygen atoms of the sulfonamide group typically form a network of hydrogen bonds with the side chain of residue Thr199, further stabilizing the complex. nih.gov The 3-methyl-1,2,4-triazole ring would extend into the active site cavity, where it can form additional interactions with amino acid residues that differ between isoforms, thereby influencing binding affinity and selectivity. These interactions can be both hydrophobic and hydrophilic. rsc.org For instance, the triazole ring may interact with residues in the middle and outer parts of the active site, such as Gln92, Val121, Leu198, and Pro202, depending on the specific isozyme. nih.govrsc.org
| Molecular Moiety | Interacting Enzyme Component | Type of Interaction | Key Amino Acid Residues (Examples) |
|---|---|---|---|
| Sulfonamide (-SO₂NH₂) | Active Site Zn²⁺ Ion | Coordination Bond | His94, His96, His119 (coordinating the Zn²⁺) |
| Sulfonamide (-SO₂NH₂) | Active Site Residues | Hydrogen Bonding | Thr199, Thr200 |
| 1,2,4-Triazole (B32235) Ring | Hydrophilic/Hydrophobic Pockets | van der Waals, Hydrogen Bonds | Gln92, Val121, Leu198, Pro202 |
| Methyl Group (-CH₃) | Hydrophobic Pocket | van der Waals, Hydrophobic | Val135, Leu198 |
Triazole compounds are a well-known class of inhibitors for cytochrome P450 (CYP) enzymes, particularly the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov The inhibitory mechanism involves the coordination of one of the nitrogen atoms of the triazole ring to the ferric iron atom of the heme group in the enzyme's active site. nih.govrsc.org
Sulfonamides exert their antibacterial effect by inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. They act as competitive inhibitors by mimicking the natural substrate of the enzyme, p-aminobenzoic acid (PABA).
The structural similarity between the sulfonamide group and the carboxylate group of PABA allows the molecule to bind to the PABA-binding pocket of DHPS. It is expected that the sulfonamide portion of this compound would occupy the active site in a manner analogous to PABA. The 3-methyl-1,2,4-triazole moiety would extend towards the pterin-binding site of the enzyme, potentially forming additional interactions that could influence its inhibitory potency.
Biophysical Characterization of Ligand-Target Binding Through Spectroscopic Probes
While specific biophysical studies for this compound are not available in the reviewed literature, several standard techniques are employed to characterize such ligand-target interactions experimentally. These methods provide crucial data on binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH, ΔS) of the interaction.
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.
Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues in a protein can often be quenched or enhanced upon ligand binding. Changes in the fluorescence signal can be used to calculate the binding affinity.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein, providing real-time kinetics of association and dissociation.
Thermal Shift Assay (TSA): This method assesses the thermal stability of a protein in the presence and absence of a ligand. A successful binding event typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Structure-Mechanism Relationships Governing Enzyme Inhibition at a Molecular Level
The inhibitory activity of this compound against its targets is a direct consequence of its molecular structure.
Carbonic Anhydrase Inhibition: The mechanism is unequivocally driven by the sulfonamide group. Its ability to deprotonate at physiological pH and coordinate strongly with the active site Zn²⁺ ion makes it a potent zinc-binding group, which is the cornerstone of CA inhibition by this class of compounds. nih.gov The 1,2,4-triazole-3-methyl tail serves to modulate the physicochemical properties and provides secondary interactions that can enhance affinity and confer selectivity among different CA isozymes. nih.gov
Cytochrome P450 Inhibition: The mechanism is dependent on the 1,2,4-triazole ring. The lone pair of electrons on the N4 nitrogen atom is positioned to form a strong coordinate bond with the heme iron. This interaction is characteristic of azole-based CYP inhibitors and effectively shuts down the enzyme's catalytic activity. nih.gov
Dihydropteroate Synthase Inhibition: The mechanism is based on competitive inhibition, where the sulfonamide moiety acts as a structural mimic of the natural PABA substrate. This mimicry allows it to compete for binding at the active site, thereby blocking the synthesis of dihydropteroate.
Theoretical Prediction of Binding Affinities and Molecular Recognition Principles
Theoretical methods provide quantitative estimates of binding affinity and deepen the understanding of the principles governing molecular recognition.
Binding Affinity Prediction: Molecular docking programs calculate a "docking score," typically expressed in kcal/mol, which is an estimate of the binding free energy. For analogous triazole-sulfonamide derivatives docked against carbonic anhydrases, these scores often range from -5 to -9 kcal/mol. tandfonline.comrsc.org More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to molecular dynamics simulation trajectories to provide more accurate predictions of binding free energy. rsc.org
Molecular Recognition Principles: The binding of this compound to its targets is governed by a combination of forces:
Coordination/Electrostatic Interactions: The primary interaction for CA inhibition is the coordination of the sulfonamide anion to the positively charged Zn²⁺ ion. For CYP inhibition, it is the coordination of the triazole nitrogen to the heme iron.
Hydrogen Bonding: Hydrogen bonds are critical for orienting the inhibitor and stabilizing the ligand-protein complex. Key examples include the interaction between the sulfonamide oxygens and residues like Thr199 in CAs. nih.gov
Hydrophobic Interactions: The nonpolar methyl group and the triazole ring can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the active site pockets, contributing to binding affinity. pensoft.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-methyl-1H-1,2,4-triazole-5-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives or condensation reactions with sulfonamide precursors. For example, aminoguanidine bicarbonate reacts with carboxylic acids under reflux conditions (e.g., toluene, Dean-Stark apparatus) to form the triazole core, followed by sulfonylation. Key parameters include:
- Temperature : 120°C for cyclization (22 hours).
- Solvent : Toluene for azeotropic removal of water.
- Catalysts : Excess acetic acid to drive the reaction and stabilize intermediates.
Yield optimization requires careful stoichiometric control of reagents and post-synthesis purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify tautomeric forms (e.g., amine vs. imine configurations) and sulfonamide proton environments. For example, NH protons appear as broad singlets at δ 10–12 ppm .
- IR : Sulfonamide S=O stretches are observed at 1150–1350 cm⁻¹, while triazole ring vibrations occur at 1500–1600 cm⁻¹.
- X-ray Crystallography : Resolves ambiguities in tautomerism or hydrogen-bonding networks (e.g., using SHELX for refinement) .
Contradictions between experimental and theoretical spectra (e.g., DFT-calculated vs. observed NMR shifts) are addressed via conformational analysis and solvent effect modeling .
Q. How can HPLC-MS be applied to monitor reaction progress and assess purity?
- Methodological Answer : Reverse-phase HPLC with C18 columns (e.g., 5 µm particle size) and mobile phases like acetonitrile/water (0.1% formic acid) separate intermediates and byproducts. MS detection (ESI+) identifies molecular ions ([M+H]⁺) and fragmentation patterns. For example, a retention time of 6.2 min and m/z 217 [M+H]⁺ confirms the target compound .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity and bioactivity of this compound derivatives?
- Methodological Answer :
- DFT : B3LYP/6-311G(d) optimizes geometry and calculates HOMO-LUMO gaps to predict electron-transfer properties. For instance, a HOMO energy of -6.2 eV suggests nucleophilic reactivity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes like carbonic anhydrase). Docking scores (<-7.0 kcal/mol) correlate with inhibitory potential .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes under physiological conditions (e.g., 310 K, 1 atm) .
Q. How do structural modifications (e.g., substituents on the triazole ring) influence the compound’s physicochemical properties and biological activity?
- Methodological Answer :
- Lipophilicity : Introducing alkyl groups (e.g., methyl, cycloheptyl) increases logP, enhancing membrane permeability. Measured via shake-flask method or HPLC-derived logk values .
- Bioactivity : Sulfonamide derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced enzyme inhibition (e.g., IC₅₀ < 1 µM for carbonic anhydrase IX) due to stronger hydrogen bonding .
- Stability : Accelerated degradation studies (40°C, 75% RH for 4 weeks) assess hydrolytic stability. LC-MS identifies degradation products (e.g., sulfonic acid derivatives) .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
